molecular formula C27H27N3O2S B11620657 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11620657
M. Wt: 457.6 g/mol
InChI Key: CZGIIMSEHNAQGG-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its quinoline core suggests potential biological activity, making it a candidate for drug discovery.

    Medicine: It may have therapeutic potential due to its structural similarity to known pharmaceuticals.

    Industry: It could be used in the development of new materials or agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. compounds with quinoline cores often interact with biological targets such as enzymes or receptors. The cyano and sulfanyl groups may also play a role in its activity, potentially affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide lies in its specific substitution pattern on the quinoline core, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H27N3O2S/c1-16-11-12-18(3)22(13-16)29-24(32)15-33-27-20(14-28)25(19-8-5-4-7-17(19)2)26-21(30-27)9-6-10-23(26)31/h4-5,7-8,11-13,25,30H,6,9-10,15H2,1-3H3,(H,29,32)

InChI Key

CZGIIMSEHNAQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N

Origin of Product

United States

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